SSTR2 Binding Affinity: 3,5-Difluorophenylalanine-Containing Somatostatin Analog Outperforms Octreotide by ~12-Fold
In a direct head-to-head competitive binding assay, the somatostatin analog [D-Trp8,L-Dfp11]-SRIF, in which 3,5-difluorophenylalanine (Dfp) replaces native Phe at position 11, exhibited a Ki of 0.066 nM at the SSTR2 receptor. This represents an approximately 12-fold improvement over the clinically approved Octreotide (Ki = 0.770 nM) and approaches the affinity of native Somatostatin-14 (Ki = 0.016 nM) [1]. The Dfp-substituted peptide achieved this gain while simultaneously enhancing SSTR2 selectivity versus SSTR1, SSTR3, SSTR4, and SSTR5, a profile not observed with analogs bearing native Phe or other fluorinated Phe regioisomers at the same position [1].
| Evidence Dimension | Binding affinity (Ki) at human somatostatin receptor subtype 2 (SSTR2) |
|---|---|
| Target Compound Data | Ki = 0.066 nM ([D-Trp8,L-Dfp11]-SRIF incorporating 3,5-difluorophenylalanine at position 11) |
| Comparator Or Baseline | Octreotide Ki = 0.770 nM; native Somatostatin-14 Ki = 0.016 nM; [D-Trp8]-SRIF (without Dfp) Ki = not directly reported but SSTR2 selectivity inferior |
| Quantified Difference | ~11.7-fold lower Ki (higher affinity) vs Octreotide; ~4.1-fold higher Ki vs native Somatostatin |
| Conditions | Competitive binding assay using ¹²⁵I-labeled Somatostatin-14; triplicate measurements; Ki calculated via Cheng–Prusoff equation; assays performed by Eurofins Panlabs Taiwan, Ltd. |
Why This Matters
This demonstrates that incorporating the 3,5-difluorophenylalanine moiety can confer a clinically meaningful gain in receptor binding affinity over a marketed peptide drug (Octreotide), establishing a quantifiable basis for selecting this building block in SSTR2-targeted peptide therapeutic design.
- [1] Martín-Gago, P.; Rol, Á.; Todorovski, T.; Aragón, E.; Martin-Malpartida, P.; Verdaguer, X.; Vallès-Miret, M.; Fernández-Carneado, J.; Ponsati, B.; Macias, M. J.; Riera, A. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine. Scientific Reports 2016, 6, 27285. Table 1. View Source
